2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-fluorophenyl group at position 3 and a sulfanyl-acetamide linker at position 2. The acetamide moiety is further functionalized with a 3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing groups (fluorine, trifluoromethyl) and a sulfur-containing bridge, which are critical for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N3O2S2/c22-14-6-1-2-7-16(14)28-19(30)18-15(8-9-31-18)27-20(28)32-11-17(29)26-13-5-3-4-12(10-13)21(23,24)25/h1-10H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPYVSPYPYVYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide , also referred to by its CAS number 1260997-36-1 , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃F₃N₂O₂S |
| Molecular Weight | 396.37 g/mol |
| CAS Number | 1260997-36-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thieno[3,2-d]pyrimidine core structure is known for its role in inhibiting key enzymes involved in nucleotide synthesis. Specifically, it has been studied for its potential as an inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) , both crucial enzymes in the folate metabolism pathway.
Inhibition Studies
Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant inhibitory effects against TS and DHFR. For instance, a related compound demonstrated IC₅₀ values of 40 nM for TS and 20 nM for DHFR, highlighting the potential efficacy of these derivatives in cancer therapy through the mechanism of "thymineless death" in tumor cells lacking salvage pathways .
Anticancer Properties
Several studies have explored the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The compound has shown promise in preclinical models:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated significant antiproliferative effects. For example, compounds with similar structures have been reported to inhibit cell growth in breast and colon cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound's thienopyrimidine structure also suggests potential antimicrobial properties. Research has indicated that similar compounds exhibit activity against a range of pathogens:
- In Vitro Efficacy : Compounds with analogous structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests that the compound may possess broad-spectrum antimicrobial activity.
Case Studies
- Study on TS and DHFR Inhibition :
-
Antiproliferative Effects on Cancer Cells :
- In a series of experiments involving human cancer cell lines, derivatives similar to the compound were tested. The results showed a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment, indicating strong anticancer potential.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Impact of Substituents on Bioactivity and Binding
- Analogous compounds with trifluoromethyl substituents (e.g., CAS 687563-28-6) show improved kinase inhibition due to increased van der Waals interactions .
- Sulfanyl-Acetamide Linker: This moiety is conserved across analogs and likely serves as a hydrogen bond donor/acceptor. Modifications here (e.g., methyl or chlorine substitutions) alter steric bulk and electronic density, affecting target selectivity .
- Positional Isomerism : Moving the fluorine from the 2-fluorophenyl (target compound) to the 3,5-difluorophenyl position (as in ) increases steric hindrance and may reduce binding affinity to flat hydrophobic surfaces .
Computational Similarity Analysis
Using Tanimoto coefficients and Morgan fingerprints (), the target compound shows high structural similarity (>70%) to analogs like CAS 687563-28-6 and CAS 1040649-35-1. However, the trifluoromethyl group introduces unique topological polar surface area (TPSA) and logP values, distinguishing it from isopropyl- or methyl-substituted derivatives . Molecular docking studies suggest that even minor substituent changes (e.g., fluorine position) significantly alter binding affinities due to interactions with specific kinase residues .
Pharmacokinetic and Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic routes are reported for synthesizing thieno[3,2-d]pyrimidin-4-one derivatives like this compound?
- Methodology : A common approach involves reacting β-fluorophenyl ketones with thiourea derivatives under metal-free conditions to form the pyrimidine core. Subsequent functionalization with sulfanyl groups and acetamide moieties is achieved via nucleophilic substitution (e.g., using NMP as a solvent at 120°C for 16 hours). Yield optimization often requires column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
- Key Challenges : Low yields (~31%) in coupling steps may arise from steric hindrance or competing side reactions. Reflux conditions and solvent polarity adjustments (e.g., DMF vs. NMP) are critical for regioselectivity .
Q. How is the structural identity of this compound confirmed?
- Analytical Workflow :
- Crystallography : Single-crystal X-ray diffraction (monoclinic P21/c space group, β = 108.7°) confirms bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and pyrimidine carbonyl groups) .
- Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ -62 ppm in ¹⁹F NMR). IR confirms C=O (1680–1720 cm⁻¹) and S-C=S (650–750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic vs. computational molecular geometry data?
- Case Study : Discrepancies between experimental (X-ray) and DFT-optimized bond lengths (e.g., S-C vs. C-N distances) may arise from crystal packing effects or solvation. Validate computational models by refining against experimental data (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π contacts) that influence geometry .
- Recommendation : Use R-factor convergence (<0.05) and residual density maps to assess crystallographic reliability .
Q. What strategies improve bioactivity prediction for this compound in kinase inhibition assays?
- Experimental Design :
Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Prioritize residues (e.g., Lys33, Asp86) for hydrogen bonding with the sulfanyl-acetamide linker.
SAR Analysis : Compare IC₅₀ values of analogs with substituent variations (e.g., 2-fluorophenyl vs. 4-fluorophenyl). Note that trifluoromethyl groups enhance lipophilicity (logP ~3.5) but may reduce solubility .
Validation : Perform kinase profiling (e.g., Eurofins KinaseScan) to confirm selectivity. Address false positives via counter-screens with ATP-competitive inhibitors .
Q. How should researchers troubleshoot low yields in the final coupling step of the synthesis?
- Root Cause Analysis :
- Byproduct Formation : Monitor reaction intermediates via LC-MS to detect hydrolysis of the thienopyrimidine core.
- Solvent Effects : Replace polar aprotic solvents (NMP) with DCE or toluene to minimize nucleophilic attack on the sulfanyl group.
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if amine coupling fails .
- Optimization : Pre-activate the acetamide with EDCI/HOBt before coupling. Use microwave-assisted synthesis (150°C, 30 min) to accelerate kinetics .
Methodological Resources
- Crystallography : Use Bruker SMART APEXII diffractometers with SADABS for absorption correction. Refinement in SHELXL with full-matrix least-squares on F² .
- Synthetic Protocols : Refer to PubChem data (InChIKey: GTQQWWSFTGMJAD) for reproducibility .
- Theoretical Frameworks : Link SAR studies to kinase inhibition theories (e.g., competitive vs. allosteric binding) to guide hypothesis-driven research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
